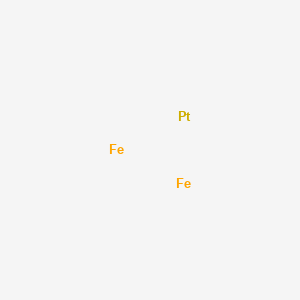
Iron--platinum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron–platinum (2/1) is a bimetallic compound composed of iron and platinum in a 2:1 ratio. This compound is known for its unique magnetic properties and high stability, making it a subject of interest in various scientific fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron–platinum (2/1) can be synthesized through various methods, including chemical reduction and co-precipitation. One common method involves the reduction of platinum and iron salts in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired bimetallic compound.
Industrial Production Methods: In industrial settings, the production of iron–platinum (2/1) often involves the use of high-temperature reduction processes. For example, a mixture of iron and platinum oxides can be reduced in a hydrogen atmosphere at elevated temperatures to produce the bimetallic compound. This method ensures high purity and uniformity of the final product.
Chemical Reactions Analysis
Types of Reactions: Iron–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas. These reactions are often conducted under mild conditions to prevent the decomposition of the compound.
Substitution: Substitution reactions involve the replacement of one metal in the compound with another metal. This can be achieved using metal salts in an aqueous solution under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron–platinum (2/1) may result in the formation of iron and platinum oxides, while reduction can yield the pure bimetallic compound.
Scientific Research Applications
Iron–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions
Biology: The compound is explored for its potential use in biomedical applications, such as targeted drug delivery and magnetic resonance imaging (MRI) contrast agents. Its magnetic properties allow for precise control and imaging in biological systems.
Medicine: Research is ongoing to investigate the use of iron–platinum (2/1) in cancer therapy. Its ability to generate heat when exposed to an alternating magnetic field makes it a candidate for hyperthermia treatment.
Industry: In industrial applications, iron–platinum (2/1) is used in the production of high-density magnetic storage media and as a catalyst in fuel cells.
Mechanism of Action
The mechanism by which iron–platinum (2/1) exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, the compound provides active sites for the adsorption and activation of reactants. The presence of both iron and platinum enhances the catalytic efficiency by facilitating electron transfer and reducing activation energy.
Biomedical Applications: In drug delivery, the compound’s magnetic properties allow for targeted delivery to specific sites in the body. The heat generated by the compound under an alternating magnetic field can induce localized hyperthermia, aiding in cancer treatment.
Magnetic Storage: The high magnetic anisotropy of iron–platinum (2/1) makes it suitable for use in high-density magnetic storage devices. The compound’s stability ensures long-term data retention.
Comparison with Similar Compounds
Iron–platinum (2/1) can be compared with other bimetallic compounds such as iron–nickel and iron–cobalt:
Iron–nickel: While iron–nickel compounds also exhibit magnetic properties, they generally have lower magnetic anisotropy compared to iron–platinum (2/1). This makes iron–platinum (2/1) more suitable for high-density magnetic storage applications.
Iron–cobalt: Iron–cobalt compounds are known for their high magnetic saturation, but they lack the stability and catalytic efficiency of iron–platinum (2/1). The presence of platinum in the latter enhances its overall performance in various applications.
Properties
CAS No. |
190390-33-1 |
|---|---|
Molecular Formula |
Fe2Pt |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
iron;platinum |
InChI |
InChI=1S/2Fe.Pt |
InChI Key |
OBACEDMBGYVZMP-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


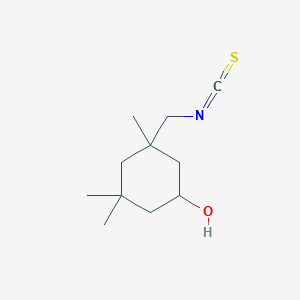
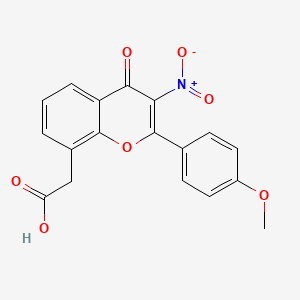
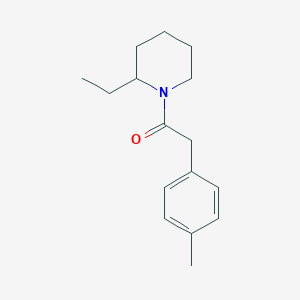
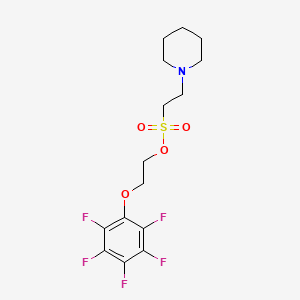

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
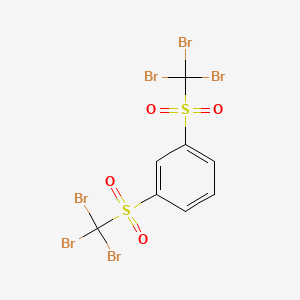
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
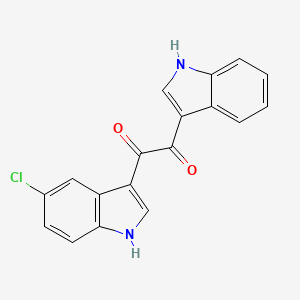
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
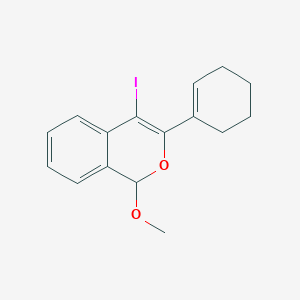
![3,7-Dimethyl-10-[methyl(prop-2-en-1-yl)amino]deca-2,6-dienal](/img/structure/B12570604.png)
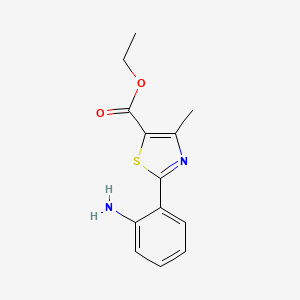
![Acetaldehyde,[(1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)amino]-](/img/structure/B12570617.png)
